molecular formula C10H21ClN2O B3376028 N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride CAS No. 1170056-07-1

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride

Cat. No.: B3376028
CAS No.: 1170056-07-1
M. Wt: 220.74
InChI Key: OPPSCBXDBJJMGS-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is a chemical compound that features a piperidine ring substituted with a tert-butyl group and a carboxamide group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride typically involves the protection of the amine group on the piperidine ring using tert-butyl carbamate (Boc) protection. The Boc-protected piperidine is then reacted with a carboxylic acid derivative to form the carboxamide. The final step involves the deprotection of the Boc group under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-piperidinecarboxamide
  • N-(tert-Butyl)-4-piperidinecarboxylate
  • N-(tert-Butyl)-4-piperidinecarboxylamide

Uniqueness

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. The presence of the tert-butyl group also imparts distinct steric and electronic properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-tert-butylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)12-9(13)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPSCBXDBJJMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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